Product packaging for 3-Thiabicyclo[3.3.1]nonane(Cat. No.:)

3-Thiabicyclo[3.3.1]nonane

Cat. No.: B12990836
M. Wt: 142.26 g/mol
InChI Key: ZOAUPHGRDCEPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Thiabicyclo[3.3.1]nonane is an organic compound featuring a unique bicyclic structure that incorporates a sulfur bridge. This scaffold is of significant interest in synthetic and medicinal chemistry due to its constrained topology and the reactivity imparted by the sulfur atom. While research on the parent compound is extensive, its functionalized derivatives, particularly 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, are well-established as privileged, bivalent scaffolds for the display of nucleophilic components . These derivatives undergo clean and efficient nucleophilic substitution reactions via anchimeric assistance, where the neighboring sulfur atom forms a highly reactive episulfonium ion intermediate . This mechanism allows for a double inversion process, preserving stereochemistry and enabling the high-yielding introduction of a wide variety of functional groups, such as azides and cyanides, to create diverse building blocks for further research . The 9-thiabicyclo[3.3.1]nonane core is a prominent structure in various biologically active natural products and synthetic targets . Its derivatives are explored for their potential applications in constructing combinatorial libraries, novel polymeric materials, and as chiral scaffolds in asymmetric synthesis . Furthermore, the selenium analog of this scaffold has been investigated for its glutathione peroxidase (GPx) mimetic activity, suggesting potential for related sulfur-based compounds in antioxidant research . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14S B12990836 3-Thiabicyclo[3.3.1]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

3-thiabicyclo[3.3.1]nonane

InChI

InChI=1S/C8H14S/c1-2-7-4-8(3-1)6-9-5-7/h7-8H,1-6H2

InChI Key

ZOAUPHGRDCEPKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)CSC2

Origin of Product

United States

Synthetic Methodologies for 3 Thiabicyclo 3.3.1 Nonane Core and Its Derivatives

Core Ring System Construction Strategies

The construction of the 3-thiabicyclo[3.3.1]nonane core, a key structural motif in various molecules of chemical interest, is achieved through several synthetic strategies. These methods focus on the efficient formation of the bicyclic system.

Cyclization Reactions Involving Sulfur-Containing Reagents and Dienes

A primary method for constructing the thiabicyclo[3.3.1]nonane skeleton involves the reaction of sulfur-containing reagents with cyclic dienes. The transannular addition of sulfur dichloride (SCl₂) to 1,5-cyclooctadiene (B75094) is a well-established method for producing 2,6-dichloro-9-thiabicyclo[3.3.1]nonane. orgsyn.orgmdpi.comcdnsciencepub.com This reaction often provides the anti-dichlorosulfide structure in excellent yields. mdpi.com While effective, this reaction can be hampered by competing polymerization pathways and the hazardous nature of sulfur dichloride, which often requires purification before use. mdpi.com

An alternative and more robust method involves the sequential treatment of the diene with sulfur monochloride (S₂Cl₂) followed by sulfuryl chloride (SO₂Cl₂), which also provides high yields of the dichlorinated bicyclic product. mdpi.com The resulting (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane serves as a versatile precursor for further derivatization. orgsyn.org

Another approach involves the cyclization of a thiol onto an electrophilic ketone. This strategy has been successfully employed in the synthesis of the 9-oxa-3-thiabicyclo[3.3.1]nonane ring system, which forms the core of the RNA polymerase inhibitor tagetitoxin. rsc.org

Double Annulation Approaches for Heterobicyclo[3.3.1]nonane Scaffolds

Double annulation reactions represent a powerful strategy for the construction of heterobicyclo[3.3.1]nonane systems, including those containing a sulfur atom. thieme-connect.com This approach typically involves the reaction of an enamine with a bifunctional reagent, leading to the formation of both rings of the bicyclic system in a sequential manner. thieme-connect.comresearchgate.net

A common and well-documented strategy is the double annulation of α-bromomethyl acrylates with enamines. thieme-connect.comresearchgate.net This method has proven effective for the synthesis of various heterobicyclic derivatives, including 3-aza-, 3-oxa-, and 3-thiabicyclo[3.3.1]nonanes. thieme-connect.comenamine.net The process involves an initial alkylation followed by a Michael-type addition to form the bicyclic ketone. For instance, the condensation of pyrrolidine (B122466) enamines of cyclohexanones with methyl α-(bromomethyl)acrylate yields methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylates. researchgate.net

The efficiency of these reactions can be optimized through careful selection of reaction conditions and the use of an orthogonal protection group strategy, making these compounds valuable as 3D-scaffolds in medicinal chemistry. thieme-connect.comenamine.net A formal [3+3] cycloaddition has also been reported for the rapid construction of the bicyclo[3.3.1] skeleton. thieme-connect.com

Mannich-Type Condensations in the Synthesis of Thiabicyclo[3.3.1]nonanes

Mannich-type reactions provide a convergent approach to the synthesis of certain this compound derivatives. This multicomponent reaction typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and a ketone.

Specifically, N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones can be prepared through the reaction of a 4-thianone, an aldehyde, and a primary amine in a Mannich-type condensation. tandfonline.com A synthesis of 7-benzyl-7-aza-3-thiabicyclo[3.3.1]nonane hydroperchlorate has been described via a Mannich condensation of 4-thianone, ¹⁴C-labelled benzylamine, and paraformaldehyde. researchgate.net

Functionalization and Derivatization Approaches

Once the this compound core is established, further functionalization allows for the introduction of diverse chemical groups, expanding the utility of this scaffold.

Introduction of Carbonyl, Amino, and Carboxyl Groups

A variety of functional groups, including carbonyl, amino, and carboxyl groups, can be introduced into the this compound framework. thieme-connect.comenamine.net The synthesis of heterobicyclo[3.3.1]nonane derivatives with these functionalities has been reported through concise and practical synthetic schemes. thieme-connect.comresearchgate.netenamine.net

For example, the reduction of a ketone functionality within the bicyclic system can yield the corresponding alcohol. The reduction of 8-methyl-5-methylsulfanylmethyl-3-thiabicyclo[3.3.1]non-7-en-6-one with various reducing agents like aluminum hydride or lithium tetrahydridoaluminate produces the corresponding alcohol. pleiades.online The reaction of this ketone with hydroxylamine (B1172632) hydrochloride affords the oxime. pleiades.online

The synthesis of 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid, a complex bicyclic compound, involves multi-step organic reactions, often utilizing coupling agents to form amide bonds. evitachem.com The carboxylic acid group in such compounds can undergo typical acid-base reactions. evitachem.com

Nucleophilic Substitution Reactions on Halogenated Thiabicyclo[3.3.1]nonane Precursors

Halogenated 3-thiabicyclo[3.3.1]nonanes are versatile intermediates for introducing a wide range of functional groups via nucleophilic substitution reactions. libretexts.org The carbon-halogen bond in these compounds is polar, rendering the carbon atom susceptible to attack by nucleophiles. savemyexams.com

A common precursor, 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, can undergo hydrolysis to yield the corresponding diol, (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol. orgsyn.org This diol can then be oxidized to the dione. orgsyn.org

Furthermore, the dichloro- precursor can react with various nucleophiles. For instance, reaction with azide (B81097) and cyanide nucleophiles allows for the display of these components on the bicyclic scaffold. mdpi.com Similarly, 2,6-dibromo-9-selenabicyclo[3.3.1]nonane undergoes nucleophilic substitution with thiourea, and the resulting intermediate can be reacted with various alkylating agents to produce 2,6-dialkylsulfanyl-9-selenabicyclo[3.3.1]nonanes in high yields. nih.gov These reactions highlight the utility of halogenated bicyclic systems in generating diverse derivatives.

PrecursorReagent(s)ProductYield
1,5-CyclooctadieneSCl₂(1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane94-98% orgsyn.org
1,5-Cyclooctadiene1. S₂Cl₂ 2. SO₂Cl₂2,6-Dichloro-9-thiabicyclo[3.3.1]nonaneHigh mdpi.com
(1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonaneNa₂CO₃, Acetone/H₂O(endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol87-93% orgsyn.org
(endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diolOxalyl chloride, DMSO, Et₃N9-Thiabicyclo[3.3.1]nonane-2,6-dioneNot specified orgsyn.org
4-Thianone, Aldehyde, Amine-N-Alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-oneNot specified tandfonline.com
2,6-Dibromo-9-selenabicyclo[3.3.1]nonane1. Thiourea 2. NaOH, Alkyl halide2,6-Dialkylsulfanyl-9-selenabicyclo[3.3.1]nonane94-99% nih.gov
8-Methyl-5-methylsulfanylmethyl-3-thiabicyclo[3.3.1]non-7-en-6-oneLiAlH₄8-Methyl-5-methylsulfanylmethyl-3-thiabicyclo[3.3.1]non-7-en-6-olNot specified pleiades.online
8-Methyl-5-methylsulfanylmethyl-3-thiabicyclo[3.3.1]non-7-en-6-oneHydroxylamine hydrochloride8-Methyl-5-methylsulfanylmethyl-3-thiabicyclo[3.3.1]non-7-en-6-one oximeNot specified pleiades.online
Mechanism of Anchimeric Assistance by Sulfur in Nucleophilic Substitution

A key feature in the reactivity of 2,6-dihalo-9-thiabicyclo[3.3.1]nonane derivatives is the powerful anchimeric assistance, or neighboring group participation (NGP), of the sulfur atom. mdpi.comechemi.com This phenomenon significantly facilitates nucleophilic substitution reactions at the C2 and C6 positions. The mechanism involves the sulfur atom's lone pair of electrons acting as an internal nucleophile, attacking the carbon atom bearing the leaving group (e.g., a halogen) in an intramolecular SN2 reaction. echemi.com This results in the formation of a transient, strained episulfonium ion intermediate. mdpi.comechemi.com

Synthesis of Azide and Cyanide Derivatives

The robust anchimeric assistance of the sulfur bridge in 2,6-dichloro-9-thiabicyclo[3.3.1]nonane makes it an excellent scaffold for the introduction of azide and cyanide functionalities. mdpi.comnih.gov These derivatives are valuable intermediates for further chemical modifications.

The synthesis of the bis(azide) and dicyano derivatives is achieved through nucleophilic substitution of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane. mdpi.com These reactions are typically carried out in a mixture of acetonitrile (B52724) and water at room temperature. mdpi.com The powerful neighboring group participation of the sulfur atom allows these substitutions to proceed smoothly and efficiently, often to completion within 60-90 minutes. mdpi.com

DerivativeReagentSolventReaction TimeYield
2,6-diazido-9-thiabicyclo[3.3.1]nonaneSodium AzideAcetonitrile/Water60-90 min90-94%
2,6-dicyano-9-thiabicyclo[3.3.1]nonaneSodium CyanideAcetonitrile/Water60-90 min83-90%

The high yields and the simplicity of the work-up, which often only requires extraction and washing, make this a practical method for producing these derivatives on a multigram scale with high purity (>95%). mdpi.comresearchgate.net

Oxidation of the Sulfide (B99878) Bridge to Sulfone and Other Sulfur-Containing Moieties

The sulfur atom in the this compound core can be readily oxidized to higher oxidation states, such as sulfoxides and sulfones. This transformation alters the electronic properties and steric environment of the bicyclic system, providing access to a wider range of derivatives.

The oxidation of the sulfide bridge to a sulfone is a common transformation. For instance, the X-ray crystal structure of the sulfone derivative of (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane has been used to confirm the stereochemistry of the parent dichloride. orgsyn.org The oxidation can be carried out using various oxidizing agents. For example, meta-chloroperoxybenzoic acid (m-CPBA) has been used for the oxidation of bridged ring systems to enhance structural complexity. researchgate.net

The resulting sulfone lacks the lone pair of electrons on the sulfur atom that is responsible for anchimeric assistance. Consequently, nucleophilic substitution reactions on 2,6-dichloro-9-thiabicyclo[3.3.1]nonane-9,9-dioxide proceed through a much slower, standard SN2 pathway without neighboring group participation. echemi.com

Regioselective Functionalization via Protection Group Strategies

Achieving regioselective functionalization of the this compound core often requires the use of protecting groups. This is particularly important when multiple reactive sites are present in the molecule. For example, in the synthesis of complex natural products containing the bicyclo[3.3.1]nonane framework, protecting groups are crucial for directing reactions to specific positions. researchgate.net

While the provided search results highlight the importance of protecting groups in the broader context of bicyclo[3.3.1]nonane synthesis, specific examples detailing protection group strategies for the this compound core are not explicitly detailed. However, general principles of organic synthesis suggest that functional groups such as hydroxyls and amines would be protected using standard protecting groups (e.g., silyl (B83357) ethers, carbamates) to allow for selective modification of other parts of the molecule. The subsequent deprotection would then reveal the original functionality.

Comparative Analysis of Synthetic Routes for Structural Diversity

The synthesis of the this compound core and its analogs can be achieved through various routes, each offering different advantages in terms of efficiency, stereocontrol, and the potential for structural diversification.

One of the most common and efficient methods for constructing the 9-thiabicyclo[3.3.1]nonane core is the transannular addition of sulfur dichloride to 1,5-cyclooctadiene. orgsyn.org This method provides the (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane intermediate, which is a versatile precursor for a wide range of derivatives through nucleophilic substitution. mdpi.comorgsyn.org An improved version of this condensation reaction allows for large-scale synthesis. mdpi.com

Alternative strategies for creating the bicyclo[3.3.1]nonane framework, which can be adapted for the thia-analogs, include:

Cyclization Reactions : Intramolecular cyclization of precursors containing both a thiol and a suitable electrophile can form the bicyclic structure. For example, the 9-oxa-3-thiabicyclo[3.3.1]nonane ring system has been synthesized through the cyclization of a thiol onto an electrophilic ketone. rsc.org

Ring Expansion : One-carbon ring expansion of bridged bicyclic monothioacetals via a photochemical 1,2-rearrangement (photo-Stevens rearrangement) has been used to synthesize the 9-oxa-3-thiabicyclo[3.3.1]nonane ring system. acs.orgnih.gov

Condensation Reactions : Aldol-type condensations and Michael additions are powerful tools for constructing the bicyclo[3.3.1]nonane skeleton from acyclic or monocyclic precursors. nih.govresearchgate.netrsc.org For instance, the reaction of diketones with aldehydes or α,β-unsaturated ketones can yield highly functionalized bicyclo[3.3.1]nonanes. researchgate.net

The choice of synthetic route directly impacts the achievable structural diversity. The sulfur dichloride addition route is highly effective for introducing substituents at the 2 and 6 positions. mdpi.com In contrast, cyclization and condensation strategies allow for the incorporation of a wider variety of functional groups at different positions of the bicyclic core, depending on the starting materials. nih.govsmolecule.com For instance, using substituted cyclohexanones or β-keto esters in condensation reactions allows for the synthesis of derivatives with functionalities at various other positions on the rings. nih.gov The development of asymmetric organocatalytic methods, such as formal [3+3] cycloadditions, has enabled the enantioselective synthesis of functionally rich 2-thiabicyclo[3.3.1]nonanes. researchgate.net

Conformational Analysis and Stereochemical Investigations of 3 Thiabicyclo 3.3.1 Nonane Systems

Fundamental Conformational States in Bicyclo[3.3.1]nonanes

The bicyclo[3.3.1]nonane framework can theoretically exist in several conformations, but two predominate: the twin-chair (or chair-chair, CC) and the boat-chair (BC). rsc.org The high-energy twin-boat (BB) conformer is generally ruled out due to significant destabilizing steric factors. rsc.org

Chair-Chair (CC) Conformation

For the parent bicyclo[3.3.1]nonane and many of its derivatives, the chair-chair (CC) conformation is the most stable and, therefore, the optimal form. researchgate.netresearchgate.net In an ideal CC conformation constructed with perfect tetrahedral angles, significant steric repulsion would occur between the endo-hydrogen atoms at the C3 and C7 positions. iucr.org To alleviate this transannular strain, the molecule undergoes flattening of both cyclohexane (B81311) rings, increasing the distance between the C3 and C7 atoms. iucr.orgcdnsciencepub.com X-ray diffraction studies have confirmed this flattened twin-chair structure in various derivatives. iucr.orgcdnsciencepub.comiucr.org For instance, exo-7-methylbicyclo[3.3.1]nonan-3-one exists in a chair-chair conformation without significant flattening of the chair rings. cdnsciencepub.com The preference for the CC conformer can be reinforced by stabilizing factors, such as specific stereoelectronic interactions. rsc.orgnih.gov

Boat-Chair (BC) Conformation

While the CC form is often preferred, the boat-chair (BC) conformation becomes significantly populated or even the dominant form under certain substitution patterns. rsc.orgresearchgate.net The introduction of a substituent can force one of the rings into a boat form to avoid steric clashes. researchgate.net For example, a substituent in the 3α-position (endo) will typically force the substituted ring into a boat conformation. researchgate.net Similarly, the presence of heteroatoms, particularly heavy atoms like sulfur, in the bicyclic framework can favor the BC conformer. rsc.orgnih.gov X-ray crystallography has confirmed the existence of stable chair-boat conformers in several 3-thia-7-azabicyclo[3.3.1]nonane derivatives. researchgate.nettandfonline.comacs.org Computational studies on bicyclo[3.3.1]nonane-2,9-dione also indicate a preference for a chair-boat conformation for this specific compound. rsc.org

Factors Influencing Conformational Equilibrium in Thiabicyclo[3.3.1]nonanes

The conformational equilibrium between the CC and BC forms in 3-thiabicyclo[3.3.1]nonane systems is governed by a delicate balance of several competing factors.

Steric Repulsion : Severe 1,3-diaxial steric repulsions can force a preference for the BC conformation. rsc.org The introduction of a bulky substituent, such as a t-butyl group, can destabilize the CC conformation. researchgate.net

Transannular Interactions : In the CC form, repulsive interactions between atoms or groups at the 3- and 7-positions are a primary source of strain. nih.govresearchgate.netacs.org In dithia derivatives, S···S interactions are a significant factor in determining the relative stability of conformers. nih.govresearchgate.netacs.org

Lone Pair Repulsion : The repulsion between the lone pairs (lp-lp) of heteroatoms, especially heavy atoms like sulfur or selenium at the 3- and 7-positions, strongly destabilizes the CC conformer, shifting the equilibrium towards the BC form. rsc.orgnih.gov

Stabilizing Interactions : The CC conformer can be stabilized by attractive interactions, such as improper C–H⋯S hydrogen bonding. For example, an interaction between the sulfur atom at position 3 and an axial hydrogen at C7 can lower the energy of the CC form. rsc.orgnih.gov

The following table summarizes the calculated energy differences between conformers for select bicyclo[3.3.1]nonane systems.

CompoundMethodMost Stable ConformerEnergy Difference (kcal/mol)
3-Oxa-7-azabicyclo[3.3.1]nonan-9-oneMP4/6-31GCCΔE(BC - CC) = 1.497 researchgate.nettandfonline.com
3-Thia-7-azabicyclo[3.3.1]nonan-9-oneHF/6-31GBCBC slightly more stable than CC tandfonline.com
Bicyclo[3.3.1]nonane Derivativesab initioCCΔE(BC - CC) = 6-7 researchgate.net

Stereoelectronic Effects in Thiabicyclo[3.3.1]nonane Conformations

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in dictating the conformational preferences and reactivity of these bicyclic systems. nih.gov

The "Hockey Sticks" Effect in Heavy Atom Substituted Bicyclo[3.3.1]nonanes

A specific and well-documented stereoelectronic phenomenon in these systems is the "hockey sticks" effect. rsc.orgnih.gov This effect describes the destabilization of the chair-chair conformer due to the repulsion between the p-like lone pairs of two heavy heteroatoms (like S or Se) situated at the 3 and 7 positions. rsc.orgnih.gov The term arises from the visual representation of the interacting lone pair orbitals. This lone pair-lone pair (lp-lp) repulsion is a dominant factor that often forces the molecule to adopt a boat-chair conformation to alleviate the strain. rsc.orgnih.gov Theoretical studies using the Quantum Theory of Atoms in Molecules (QTAIM) have provided a deeper understanding of this effect, showing that S···S interactions in dithia derivatives are significant contributors to the relative energy differences between conformers. nih.govresearchgate.netacs.org While this effect is prominent in many 3,7-dihetero-substituted systems, its influence can be counteracted by other stabilizing electronic interactions. rsc.orgnih.gov

Theoretical and Computational Approaches to Conformational Analysis

Ab Initio and Density Functional Theory (DFT) Calculations

Computational methods, particularly ab initio and Density Functional Theory (DFT), have become indispensable tools for investigating the conformational preferences of bicyclo[3.3.1]nonane and its heteroanalogues. These first-principles calculations provide detailed insights into the geometries, relative energies, and electronic structures of different conformers, which can be challenging to determine experimentally.

The conformational landscape of the bicyclo[3.3.1]nonane skeleton is primarily dominated by three forms: a twin-chair (CC) of C2v symmetry, a boat-chair (BC) of Cs symmetry, and a twisted twin-boat (BB) of C2 symmetry. rsc.orgnih.gov Early studies and subsequent high-level calculations have consistently shown that the BB conformer is significantly destabilized by steric factors, making the equilibrium between the CC and BC forms the central point of conformational analysis. rsc.orgnih.gov

For the parent carbocycle, bicyclo[3.3.1]nonane, high-level ab initio calculations confirm that the 'double chair' (CC) conformer is the most stable, prevailing over the 'boat-chair' (BC) form. researchgate.net However, the introduction of heteroatoms, such as sulfur in the 3-position, dramatically influences this preference. In heavy atom-substituted systems, such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, the BC conformer becomes more populated. rsc.orgnih.gov This shift is attributed to the repulsion between the lone pairs of the heteroatoms (e.g., S and S) at the 3 and 7 positions in the CC conformation, a phenomenon often referred to as the "Hockey Sticks" effect. rsc.orgnih.gov

DFT calculations have been employed to study various derivatives, providing quantitative data on the energy differences between conformers. For instance, investigations into 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes using second-order perturbation theory ab initio techniques (MP2) with a triple-zeta basis set (cc-pVTZ) have identified six possible conformers, with the CC conformation being optimal for the bicyclic skeleton. researchgate.netresearchgate.net Similarly, a study on 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane using DFT methods (B3LYP and M06-2X) identified five distinct conformers present in the gas phase, with the most stable one matching the geometry found in the crystal state. mdpi.com These calculations highlight the complexity of the conformational space when flexible substituents are present.

The table below summarizes findings from computational studies on the conformational preferences of various bicyclo[3.3.1]nonane analogues.

Compound/SystemMethod(s) UsedMost Stable ConformerKey Findings
Bicyclo[3.3.1]nonane DerivativesAb initio, DFTTwin-Chair (CC)The CC conformer is optimal for the parent system and its 1-aza- and 1,5-diaza- derivatives. researchgate.net
Heavy Atom-Substituted Bicyclo[3.3.1]nonanes-Boat-Chair (BC)In systems like 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, the BC conformer is preferred due to lone pair-lone pair repulsion between heteroatoms at positions 3 and 7. rsc.orgnih.gov
3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonanesAb initio (MP2/cc-pVTZ)Twin-Chair (CC)Six possible conformers were identified, with the CC skeleton being the most stable. researchgate.netresearchgate.net
3,7,9-Tris(triflyl)-3,7,9-triazabicyclo[3.3.1]nonaneDFT (B3LYP, M06-2X)1-c-out-2-c-outFive conformers were found to coexist in the gas phase, with the most stable conformer matching the X-ray structure. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

While static ab initio and DFT calculations provide crucial information about the energy minima on the potential energy surface, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of the conformational landscape and the transitions between different states over time. mun.canih.gov MD simulations model the atomic-scale movements within a molecule by integrating Newton's equations of motion, providing trajectories that reveal how conformational changes occur. mdpi.com

For a system like this compound, MD simulations can be used to map the energy surface connecting the twin-chair (CC) and boat-chair (BC) conformers. By simulating the molecule's behavior over time, researchers can observe the process of ring inversion, calculate the free energy barriers between conformers, and determine their relative populations at a given temperature. This is particularly valuable for understanding how factors like solvent effects or temperature influence the conformational equilibrium, aspects that are more difficult to capture with static calculations alone. mun.ca

To efficiently sample the vast conformational space, advanced techniques like replica-exchange molecular dynamics (REMD) are often employed. mun.ca In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. By periodically exchanging the coordinates between these replicas, the simulation can overcome high energy barriers more easily, leading to a more thorough exploration of the conformational landscape. mun.ca The resulting trajectories can then be analyzed using clustering algorithms to group similar structures and identify the most probable and distinct low-energy conformations. mun.camdpi.com

Although specific MD simulation studies focused solely on the parent this compound are not widely documented in the reviewed literature, the methodology is broadly applicable. Such simulations would typically involve:

Parameterization: Using a suitable force field (e.g., CHARMM, AMBER, OPLS) to describe the potential energy of the system as a function of its atomic coordinates. nih.gov

System Setup: Placing the molecule in a simulated environment, which could be a vacuum (gas phase) or a box of explicit solvent molecules (e.g., water) to study solvation effects. mun.ca

Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe conformational transitions.

Analysis: Analyzing the resulting trajectory to identify stable conformers, calculate transition rates, and construct a free energy landscape.

These simulations provide a powerful bridge between theoretical models and experimental observations, offering insights into the dynamic behavior that governs the chemical and biological properties of these bicyclic systems. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Stereoelectronic Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule, which is obtained from high-level ab initio or DFT calculations. researchgate.net This analysis allows for the identification and characterization of chemical bonds and other intramolecular interactions that dictate conformational preferences and stereochemical outcomes.

In the context of this compound systems, QTAIM has been instrumental in understanding the subtle stereoelectronic interactions that stabilize or destabilize certain conformers. rsc.orgresearchgate.net By analyzing the topology of the electron density (ρ(r)), one can locate bond critical points (BCPs) and ring critical points, and quantify their properties, such as the electron density and its Laplacian (∇²ρ(r)), to reveal the nature of atomic interactions. nih.gov

A key application of QTAIM has been in explaining the "Hockey Sticks" effect, where lone pair-lone pair repulsion between heteroatoms at the 3- and 7-positions destabilizes the CC conformer. rsc.orgnih.gov QTAIM analysis of the calculated charge density in molecules like 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane has shown that S···S and H···H interactions are significant factors contributing to the relative stability of conformers. researchgate.net

Conversely, QTAIM can also identify stabilizing interactions. For example, in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, the preference for the CC conformer over the BC form is explained by the presence of two stabilizing LP-N–C–S stereoelectronic interactions, which are explicitly revealed and characterized by QTAIM analysis. rsc.orgnih.gov Similarly, in protonated 3-aza-bicyclo[3.3.1]nonane, QTAIM analysis has been used to identify and characterize an unusual dihydrogen bond between –CH and –HN⁺ hydrogens, which involves a close proximity of 1.78 Å and contributes to an energy lowering of 4.24 kcal mol⁻¹. rsc.orgnih.gov

The table below highlights specific stereoelectronic interactions within bicyclo[3.3.1]nonane analogues that have been investigated using QTAIM.

SystemInteraction InvestigatedQTAIM Findings
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane"Hockey Sticks" Effect / S···S and H···H interactionsRevealed the origins of the effect and showed that S···S and H···H interactions are significant contributors to the relative energies of the conformers. rsc.orgresearchgate.net
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonaneStabilizing Stereoelectronic EffectsIdentified stabilizing LP-N–C–S interactions that favor the CC conformer over the BC form in this specific system. rsc.orgnih.gov
Protonated 3-Azabicyclo[3.3.1]nonaneDihydrogen BondingCharacterized a dihydrogen bond (–CH···HN⁺–) with significant covalent character, contributing to a stabilization energy of 4.24 kcal mol⁻¹. rsc.orgnih.gov

This approach provides a powerful, physics-based explanation for conformational preferences that goes beyond simple steric arguments, offering deep insight into the electronic origins of molecular structure and stability. nih.govresearchgate.net

Reactivity Profiles and Mechanistic Pathways of 3 Thiabicyclo 3.3.1 Nonane Systems

Ring-Opening Reactions of Thiabicyclo[3.3.1]nonane Derivatives

While the bicyclo[3.3.1]nonane skeleton is generally stable, certain derivatives can undergo ring-opening reactions under specific conditions, providing pathways to other complex molecular architectures. A notable example involves the treatment of spirodiepoxyketones with thiophenols under basic conditions. This reaction initiates a fascinating cascade beginning with the opening of an epoxide ring by the thiophenolate nucleophile. This is followed by an intramolecular rearrangement that ultimately leads to the formation of a bicyclo[3.3.1]non-3-en-2-one system. For instance, the reaction of a spirodiepoxyketone with thiophenol in the presence of a base can yield the corresponding bicyclo[3.3.1]non-3-en-2-one in good yield. researchgate.net

Reactions at the Sulfur Heteroatom

The sulfur atom at the 3-position is a key locus of reactivity in the 3-thiabicyclo[3.3.1]nonane system. It can readily undergo oxidation and reduction, and its ability to participate in neighboring group effects is crucial for the formation of sulfonium (B1226848) intermediates, which facilitates a range of transformations.

Oxidation and Reduction of Sulfur

The sulfur atom in the this compound ring system can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. This transformation significantly alters the electronic properties and reactivity of the molecule. For example, the oxidation of (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol can be achieved using oxidizing agents like chromium trioxide, though this can sometimes lead to side products. A more controlled oxidation can be performed on other derivatives, such as the conversion of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane to its corresponding 9,9-dioxide (a sulfone). orgsyn.org This conversion to the sulfone is noted to reduce the reactivity of other functional groups and enhance the thermal stability of the compound. orgsyn.org The selective oxidation of an alcohol functionality in the presence of the sulfur moiety can be achieved using Swern oxidation conditions.

Information regarding the specific reduction of this compound sulfones or sulfoxides back to the sulfide (B99878) is less commonly reported in the literature, though general desulfurization reactions are known in organic chemistry.

Reactions at Other Functionalized Positions

The this compound scaffold can be functionalized with a variety of groups, including carbonyls, amines, and carboxylic acids. These functional groups can be further derivatized to introduce molecular diversity and to construct more complex molecules.

Derivatization of Carbonyl, Amino, and Carboxyl Groups

Derivatives of this compound bearing carbonyl, amino, and carboxyl groups are valuable synthetic intermediates.

Carbonyl Groups: Ketone functionalities on the bicyclic ring, such as in 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid, can undergo typical carbonyl reactions. For instance, the ketone can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Amino Groups: Amino groups can be introduced onto the this compound framework, for example, through the reduction of nitro groups. The catalytic reduction of 3-substituted 1,5-dinitro-3-azabicyclo[3.3.1]non-6-enes with hydrogen over a nickel catalyst leads to the corresponding 3-azabicyclo[3.3.1]nonane-1,5-diamines. These amino groups can then be further functionalized.

Carboxyl Groups: Carboxylic acid functionalities, as seen in (1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid, can be converted into a variety of other functional groups. A common derivatization is esterification, where the carboxylic acid reacts with an alcohol to form the corresponding ester.

The following table summarizes some examples of the derivatization of functional groups on the this compound skeleton:

Starting Material Functional GroupReaction TypeReagent/ConditionProduct Functional Group
KetoneReductionLithium aluminum hydrideAlcohol
DinitroReductionH₂, Nickel catalystDiamine
Carboxylic AcidEsterificationAlcoholEster

Stereoselective Additions to Ketone Functionalities

The rigid, bicyclic nature of the this compound system allows for a high degree of stereocontrol in addition reactions to ketone functionalities, particularly at the C9 position.

The reduction of 3,7-diheterabicyclo[3.3.1]nonan-9-ones, including a 3-thia-7-aza derivative, with lithium aluminum hydride (LiAlH₄) has been shown to produce a mixture of two stereoisomeric secondary alcohols. The orientation of the resulting hydroxyl group is influenced by the conformation of the bicyclic rings.

Furthermore, 1,2-additions of aryl Grignard reagents to the carbonyl group of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one proceed with high stereoselectivity. The reaction results in the formation of tertiary alcohols where the newly introduced aryl group is in a syn position relative to the sulfur atom in the ring. This stereochemical outcome is attributed to the coordination of the Grignard reagent to the sulfur atom in a boat-like conformation of the bicyclic system prior to its attack on the carbonyl carbon from the same face as the sulfur atom.

An organocatalytic, enantioselective formal [3+3] annulation reaction has also been developed to construct optically active 2-hydroxy-9-oxo-bicyclo[3.3.1]nonane derivatives with four stereocenters in a single step.

The table below details some of these stereoselective additions:

SubstrateReagentProductStereochemical Outcome
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-oneAryl Grignard ReagentTertiary AlcoholAryl group syn to the sulfur atom
3,7-Diheterabicyclo[3.3.1]nonan-9-onesLiAlH₄Secondary AlcoholMixture of stereoisomers
Cyclic Ketones and EnonesPyrrolidine-thiourea catalyst2-Hydroxy-9-oxo-bicyclo[3.3.1]nonane derivativeHigh enantioselectivity

Investigations of Reaction Mechanisms and Intermediates

Investigations into the reaction mechanisms and intermediates of this compound systems are primarily centered on the synthesis of its functionalized derivatives. Unlike its 9-thia isomer, where neighboring group participation of the sulfur atom is a dominant and well-documented mechanistic pathway, the reactivity of the 3-thia analogue is characterized by the transformations of functional groups appended to the bicyclic core. The available research provides insights into several key synthetic strategies and the likely intermediates involved.

A significant approach to constructing functionalized this compound systems involves a double annulation reaction. This method has been utilized to prepare derivatives bearing carbonyl, amino, or carboxyl groups. enamine.netresearchgate.net The key steps in this synthetic scheme include the reaction of enamines with α-bromomethyl acrylates and a subsequent Caglioti reaction, indicating a pathway that builds the bicyclic framework through a series of carbon-carbon bond-forming events. enamine.netresearchgate.net

Another prominent reaction type is the Mannich-type condensation, which has been successfully employed in the synthesis of N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones. This reaction involves the condensation of a suitable 4-thianone, an aldehyde, and an amine, pointing to a mechanism involving the formation of an enol or enolate from the thianone, which then attacks an iminium ion generated from the aldehyde and amine. tandfonline.com

Furthermore, research into the synthesis of complex natural product analogues has shed light on potential intermediates. For instance, the construction of the 9-oxa-3-thiabicyclo[3.3.1]nonane core, a key structural motif in the phytotoxin tagetitoxin, has been approached through a novel one-carbon ring expansion of 1,3-oxathiolanes. ucl.ac.uk This transformation is proposed to proceed via the formation of an intermediate sulfur ylide, which then undergoes rearrangement to yield the ring-expanded product. ucl.ac.uk

The table below summarizes the key reaction types and proposed intermediates in the synthesis of various this compound derivatives based on available research findings.

Reaction TypeStarting MaterialsKey Intermediates/Mechanistic FeaturesProduct Type
Double AnnulationEnamines, α-bromomethyl acrylatesStepwise C-C bond formation, Caglioti reaction conditionsFunctionalized 3-thiabicyclo[3.3.1]nonanes (with carbonyl, amino, or carboxyl groups)
Mannich-type Condensation4-Thianone, Aldehyde, AmineEnol/enolate formation, Iminium ion intermediateN-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones
One-Carbon Ring Expansion1,3-Oxathiolanes, Ethyl (triethylsilyl)diazoacetateSulfur ylide intermediate, Rearrangement9-Oxa-3-thiabicyclo[3.3.1]nonane core structure

It is important to note that detailed kinetic or computational studies on the reaction mechanisms of the parent, unsubstituted this compound are not extensively reported in the reviewed literature. The mechanistic understanding is largely inferred from the synthetic routes developed for its more complex derivatives.

Applications of 3 Thiabicyclo 3.3.1 Nonane in Advanced Chemical Research

Development of 3D Scaffolds for Chemical Library Synthesis

The demand for novel, three-dimensional (3D) molecular frameworks in drug discovery and chemical biology has highlighted the importance of scaffolds like 3-thiabicyclo[3.3.1]nonane. frontiersin.org These scaffolds serve as robust starting points for the synthesis of diverse compound libraries, moving beyond the flat, two-dimensional structures that have traditionally dominated screening collections. researchgate.netenamine.net

Diversity-Oriented Synthesis (DOS) is a strategy that aims to generate structurally diverse small molecules to explore broad regions of chemical space. scispace.com The this compound skeleton is an attractive starting point for DOS because its rigid conformation allows for the predictable installation of functional groups in distinct spatial orientations. frontiersin.orgresearchgate.net By employing various synthetic transformations, a single bicyclic core can be elaborated into a library of compounds with significant skeletal and stereochemical diversity. scispace.com This approach is particularly valuable for creating fragment libraries for fragment-based drug discovery (FBDD), where the 3D nature of the fragments can lead to improved binding interactions with biological targets. frontiersin.org Synthetic strategies often involve a build/couple/pair approach, where the bicyclic core is constructed and then coupled with various building blocks, followed by intramolecular reactions to create a range of distinct molecular architectures. frontiersin.org

In scaffold-based molecular design, the this compound core acts as a central framework upon which various functional groups and substituents are appended. researchgate.netenamine.net This approach is instrumental in medicinal chemistry for the development of new therapeutic agents. researchgate.netenamine.net The synthesis of functionalized this compound derivatives, often possessing carbonyl, amino, or carboxyl groups, provides a versatile platform for creating chemically diverse molecules. researchgate.netenamine.net For instance, 2,6-dichloro-9-thiabicyclo[3.3.1]nonane has been described as a "privileged, bivalent scaffold" due to the facile and clean nucleophilic substitution of its chlorine atoms, enabled by anchimeric assistance from the sulfur atom. mdpi.comdntb.gov.uanih.gov This allows for the efficient, and often multigram-scale, introduction of various functionalities, such as azides and cyanides, which can be further elaborated using techniques like "click chemistry". mdpi.comull.es

Table 1: Examples of Functionalized this compound Scaffolds and Their Synthetic Utility

Scaffold Derivative Key Features Applications in Library Synthesis References
2,6-Dichloro-9-thiabicyclo[3.3.1]nonaneBivalent electrophilic scaffold; C2-symmetry; sulfur-assisted nucleophilic substitution.Connector for displaying nucleophilic components; synthesis of bis(azide) and dicyano derivatives for click chemistry. mdpi.com
(1R,5S,7R)-9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acidChiral, functionalized bicyclic structure with carboxylic acid and ketone groups.Potential scaffold for drug development, offering specific stereochemistry for exploring biological interactions. smolecule.com
This compound derivatives with carbonyl, amino, or carboxyl groupsPossess key functional groups for further chemical modification.Serve as versatile 3D building blocks for creating diverse chemical libraries for drug design. researchgate.netenamine.net

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. 1088press.it The defined geometry and potential for functionalization make bicyclo[3.3.1]nonane derivatives, including the 3-thia variant, excellent components for building complex supramolecular assemblies and for molecular recognition studies. nih.govrsc.org

Coordination-driven self-assembly is a powerful "bottom-up" strategy for constructing well-defined two- and three-dimensional supramolecular structures. nih.gov This method relies on the predictable bonding between metal ions (acceptors) and organic ligands (donors). Derivatives of this compound have been successfully employed as rigid donor ligands in this context. For example, 2,6-di(4,4′-dipyridyl)-9-thiabicyclo[3.3.1]nonane has been used as a rigid 120° linker that, when combined with bifunctional platinum(II)-based building blocks, self-assembles into discrete 2D supramolecular structures like rhomboids and hexagons in high yields. nih.govacs.orgbiolab.si The resulting metallocycles possess large cavities and have potential applications in host-guest chemistry and chemical sensing. acs.org

The cleft-like shape of many bicyclo[3.3.1]nonane derivatives makes them ideal candidates for use as receptors in molecular recognition. nih.govrsc.org By incorporating appropriate functional groups onto the this compound framework, chemists can design molecules capable of selectively binding specific ions or neutral molecules. These "molecular tweezers" or ion receptors operate based on the principle of spatial complementarity and specific intermolecular interactions, such as hydrogen bonding or electrostatic forces. 1088press.itnih.govrsc.org The rigid nature of the bicyclic scaffold helps to pre-organize the binding sites, reducing the entropic penalty upon guest binding and leading to stronger and more selective recognition. nih.govrsc.org

Table 2: Supramolecular Assemblies Incorporating a Thiabicyclononane Framework

Assembly Type Components Resulting Architecture References
Metallocycle2,6-di(4,4′-dipyridyl)-9-thiabicyclo[3.3.1]nonane (ligand) and Pt(II) complexes (acceptors)Discrete 2D rhomboids and hexagons nih.govacs.org

Catalysis and Reaction Modulators

The unique structural and electronic properties of this compound derivatives also lend themselves to applications in catalysis. The sulfur atom can act as a coordinating site for metal catalysts or participate directly in chemical transformations.

Derivatives of bicyclo[3.3.1]nonane have been explored for their potential in asymmetric catalysis. nih.govrsc.org While research in this specific area for this compound is emerging, the related selenium-containing analogues, 9-selenabicyclo[3.3.1]nonanes, have shown significant promise. These selenium compounds exhibit enhanced reactivity in nucleophilic substitution reactions compared to their sulfur counterparts, an effect attributed to the greater anchimeric assistance from the larger selenium atom. mdpi.com This property makes them effective click chemistry reagents. mdpi.com Furthermore, the ability of the sulfur atom in thia-compounds to modulate reactivity is well-documented. For instance, in 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, the sulfur atom's participation through the formation of an episulfonium intermediate is crucial for the high efficiency of nucleophilic substitution reactions. mdpi.com This inherent reactivity modulation can be harnessed in the design of new catalytic systems or reagents where controlled activation is required.

Applications in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in fields such as pharmaceuticals. The bicyclo[3.3.1]nonane scaffold is recognized for its conformational rigidity, a desirable feature for a chiral ligand as it can create a well-defined chiral environment around a metal center. researchgate.net While research on ligands derived directly from this compound is an emerging area, the broader family of bicyclo[3.3.1]nonane derivatives has demonstrated significant potential.

Derivatives of the closely related 3,7-diazabicyclo[3.3.1]nonane, known as bispidines, have been designed as effective chiral ligands for a number of enantioselective reactions. researchgate.net Their C2-symmetric nature and ability to coordinate with metals have led to their use in asymmetric copper-catalyzed cyclopropanation, achieving up to 91% enantiomeric excess (ee) for the cis-cyclopropane derivative. researchgate.net Furthermore, chiral derivatives of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane have been proposed as ligands for asymmetric catalysis, highlighting the potential of the thiabicyclo[3.3.1]nonane core in this domain.

A notable example demonstrating the utility of this scaffold is the use of a chiral bicyclo[3.3.1]nonane sulfoxide (B87167) derivative as a ligand in a rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to a cyclic enone. This reaction proceeded to furnish the product in 46% yield with an encouraging 81% ee. nih.gov This result underscores the potential of chiral sulfur-containing bicyclo[3.3.1]nonane derivatives to act as effective ligands in metal-catalyzed asymmetric transformations. The development of such ligands is an active area of research, with the goal of achieving high enantioselectivity in a variety of chemical reactions. nih.gov

The success of these related systems provides a strong rationale for the exploration of this compound-based chiral ligands. The inherent chirality and the presence of the sulfur atom for potential coordination make it an attractive scaffold for the design of new and efficient catalysts for asymmetric synthesis.

Advanced Materials Science Considerations (General Research Context)

The unique structural characteristics of the this compound core make it a valuable building block in the development of advanced materials. Researchers have begun to incorporate this moiety into polymers to create materials with novel and enhanced properties, particularly in the biomedical field.

One of the most promising applications is in the synthesis of hyperbranched polycations for the delivery of genetic material such as oligonucleotides and siRNA. acs.orgbsb-muenchen.de These materials are synthesized through the reaction of a bivalent electrophile, thiabicyclo[3.3.1]nonane dinitrate, with tris(pyridine) nucleophiles. acs.orgbsb-muenchen.de The resulting hyperbranched polymers have shown to be efficient binders of nucleic acids. acs.org

These this compound-based hyperbranched polycations have demonstrated superior efficiency for oligo DNA and siRNA transfection compared to their linear counterparts and even outperformed standard transfection agents like hyperbranched polyethylenimine (PEI) and Lipofectamine, especially at low siRNA concentrations. acs.orgbsb-muenchen.de The inclusion of an amide-containing linkage in the monomer unit was found to be particularly advantageous for the performance of these materials. acs.orgbsb-muenchen.de

Another significant area of application for this compound-based polymers is in the development of antimicrobial materials. nih.govacs.org Polycations, specifically polyionenes, containing the thiabicyclo[3.3.1]nonane unit have been synthesized and shown to possess potent antimicrobial activity. nih.govnih.gov These polymers were effective at inhibiting the growth of bacteria at low concentrations (in the µg/mL range) and were bactericidal at even lower concentrations (tens of ng/mL). nih.gov

A key advantage of these materials is their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with moderate to good selectivity over red blood cells. nih.gov Furthermore, bacteria developed resistance to these polymers very slowly over multiple passages. nih.govacs.org The rigid and somewhat hydrophobic nature of the this compound building block is thought to contribute to this potent and broad-spectrum antimicrobial activity. acs.org

The versatility of the this compound scaffold is further enhanced by the ability to functionalize the resulting polymers. By incorporating monomers with terminal alkyne groups, post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is possible. nih.govacs.org This allows for the attachment of other molecules and the tailoring of the material's properties for specific applications, such as creating antimicrobial surfaces. acs.org

The research into this compound-based materials is a rapidly developing field with significant potential to address challenges in drug delivery and infectious disease.

Future Research Directions and Outlook

The 3-thiabicyclo[3.3.1]nonane framework, a unique and conformationally constrained bicyclic system, stands as a promising scaffold in chemical sciences. Its rigid structure, combined with the reactivity endowed by the sulfur heteroatom, offers a versatile platform for the development of complex molecules. Future research is poised to expand its utility, focusing on the creation of more intricate derivatives, deeper computational understanding, integration into novel applications, and the establishment of clear principles for designing next-generation chemical structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.